2-Chloro-4-hydroxy-5-fluoropyrimidine

Description

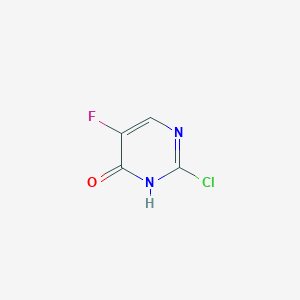

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTLMXYURUPWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292217 | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-12-4 | |

| Record name | 155-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-hydroxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxy-5-fluoropyrimidine, a key heterocyclic building block in medicinal chemistry. It details the compound's fundamental physicochemical properties, including its molecular formula and weight, alongside established synthetic and characterization methodologies. The document explores the nuanced reactivity of this pyrimidine derivative and its strategic application in the synthesis of targeted therapeutic agents. By integrating field-proven experimental protocols and safety considerations, this guide serves as an essential resource for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction to this compound

Fluorinated pyrimidines represent a cornerstone in the development of modern therapeutics, most notably in oncology.[1][2] The strategic incorporation of fluorine atoms into the pyrimidine scaffold can dramatically alter the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound (also known as 2-Chloro-5-fluoro-4-pyrimidinone) is a prominent member of this class.[3] Its trifunctional nature—possessing a reactive chlorine atom, a hydroxyl group (existing in tautomeric equilibrium with a ketone), and a fluorine atom—makes it an exceptionally versatile precursor for creating diverse molecular architectures. This guide delves into the core characteristics of this compound, providing the in-depth knowledge required for its effective application in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The precise identity and characteristics of a chemical reagent are paramount for reproducible and successful research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H2ClFN2O | [3][4] |

| Molecular Weight | 148.52 g/mol | [3][4] |

| CAS Number | 155-12-4 | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 176-177 °C | [3] |

| Canonical SMILES | C1=C(F)C(=O)N=C(N1)Cl | |

| InChI Key | Not readily available |

The structure features a pyrimidine ring substituted with chlorine, fluorine, and a hydroxyl group. The hydroxyl group exists in tautomeric equilibrium with its keto form (pyrimidinone), which is often the predominant form in the solid state.

Caption: Structure of 2-Chloro-5-fluoropyrimidin-4(3H)-one.

Synthesis and Characterization

Synthetic Routes

A common and industrially relevant method for synthesizing this compound begins with the readily available antimetabolite, 5-fluorouracil.[3] The synthesis involves the chlorination of 5-fluorouracil, often using a chlorinating agent like phosphoryl chloride (POCl3).

A general procedure involves:

-

Reacting 5-fluorouracil with an excess of phosphoryl chloride.

-

The reaction is typically heated to drive the conversion.

-

Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water.

-

The pH is adjusted to facilitate the selective hydrolysis of the initially formed 2,4-dichloro-5-fluoropyrimidine intermediate.

-

The desired product, this compound, precipitates and can be isolated via filtration.[3]

This process leverages the differential reactivity of the two chlorine atoms in the dichlorinated intermediate, allowing for selective hydrolysis at the C4 position.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure, ensuring all atoms are in the correct electronic environments.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps identify key functional groups, such as the C=O stretch of the pyrimidinone and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its predictable and versatile reactivity. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic site for forging new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

This reactivity is widely exploited in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6] For instance, it can be reacted with various amines to introduce diverse side chains, a common strategy in kinase inhibitor development.

Caption: General workflow for a nucleophilic aromatic substitution.

This SNAr reaction is a cornerstone of its application. The electron-withdrawing nature of the ring nitrogens and the fluorine atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative method for the synthesis of a 2-amino-5-fluoro-4-pyrimidinone derivative.

Objective: To synthesize N-benzyl-5-fluoro-4-oxo-3,4-dihydropyrimidin-2-amine from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

-

Add anhydrous DMF to the flask to create a slurry.

-

Add benzylamine dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product via column chromatography on silica gel to yield the pure N-benzyl-5-fluoro-4-oxo-3,4-dihydropyrimidin-2-amine.

-

Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is often classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a high-value chemical intermediate whose molecular formula (C4H2ClFN2O) and molecular weight (148.52 g/mol ) are just the starting points of its scientific story.[3][4] Its true significance lies in its structural features, which impart a predictable and exploitable reactivity. For researchers in medicinal chemistry, this compound is not merely a reagent but a strategic tool, enabling the efficient construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the ongoing quest for new and more effective medicines.

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE | 155-12-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid [synhet.com]

- 6. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

A Spectroscopic Guide to 2-Chloro-4-hydroxy-5-fluoropyrimidine: Unveiling its Molecular Architecture

Introduction

In the landscape of pharmaceutical research and drug development, halogenated pyrimidines represent a cornerstone class of heterocyclic compounds. Their structural motifs are integral to a wide array of therapeutic agents, particularly in oncology and virology. Among these, 2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS No: 155-12-4) stands out as a pivotal intermediate for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers aiming to utilize this versatile building block, ensuring the integrity and success of their synthetic pathways.

This technical guide provides an in-depth analysis of the spectral data of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, offering not just the data itself, but the underlying rationale for the observed spectral characteristics and the experimental choices made during data acquisition.

Molecular Structure and Tautomerism

Before delving into the spectral data, it is crucial to consider the structural nuances of this compound. The presence of the hydroxyl group at the C4 position introduces the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and the more stable keto form, 2-chloro-5-fluoro-3,4-dihydropyrimidin-4-one. For the purpose of spectral interpretation, we will consider the predominant keto tautomer, which is generally favored in the solid state and in many common NMR solvents.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the following data is based on predictive models and analysis of structurally similar compounds. The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds helps in observing the exchangeable NH proton, and its well-characterized residual peak provides a reliable internal standard.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.0 - 8.3 | Doublet (d) | ³J(H,F) ≈ 4-6 |

| NH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Interpretation and Rationale:

-

H6 Proton: The proton at the C6 position is expected to resonate significantly downfield due to the deshielding effects of the adjacent electronegative nitrogen atom and the carbonyl group in the pyrimidine ring. Its signal is predicted to be a doublet due to coupling with the neighboring fluorine atom at C5. The magnitude of the three-bond proton-fluorine coupling (³J(H,F)) is typically in the range of 4-6 Hz.

-

NH Proton: The proton on the nitrogen atom (in the keto tautomer) is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the far downfield region. This broadness is a result of chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 160 - 165 |

| C5 | 135 - 140 (d, ¹J(C,F) ≈ 220-240 Hz) |

| C6 | 145 - 150 (d, ²J(C,F) ≈ 20-30 Hz) |

Interpretation and Rationale:

-

C2 and C4 Carbons: The carbons at the C2 and C4 positions are significantly deshielded. C2 is attached to two electronegative nitrogen atoms and a chlorine atom. C4 is part of a carbonyl group, placing it in a highly electron-deficient environment.

-

C5 Carbon: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)), typically in the range of 220-240 Hz, resulting in a doublet. Its chemical shift is influenced by both the direct attachment of the electronegative fluorine and its position within the heterocyclic ring.

-

C6 Carbon: The C6 carbon will also appear as a doublet due to a smaller two-bond coupling with the fluorine atom (²J(C,F)), generally between 20 and 30 Hz.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom provides information about its electronic environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F5 | -160 to -170 | Doublet (d) |

Interpretation and Rationale:

-

The fluorine atom at the C5 position is expected to resonate in the typical range for fluorinated aromatic and heteroaromatic compounds. The signal will appear as a doublet due to coupling with the adjacent H6 proton. The chemical shift is referenced relative to an external standard, commonly CFCl₃.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of this compound.

Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information about the vibrations of chemical bonds.

Predicted IR Spectral Data

The following are the expected characteristic absorption bands for this compound in the solid state (KBr pellet).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 3000 - 2800 | N-H stretching | Amide N-H |

| 1700 - 1650 | C=O stretching | Amide I band (carbonyl) |

| 1600 - 1550 | C=C and C=N stretching | Pyrimidine ring |

| 1250 - 1150 | C-F stretching | Aryl-F |

| 800 - 750 | C-Cl stretching | Aryl-Cl |

Interpretation and Rationale:

-

N-H and C=O Stretching: The presence of a strong absorption band in the region of 1700-1650 cm⁻¹ is a key indicator of the carbonyl group in the favored keto tautomer. The broad absorption between 3000-2800 cm⁻¹ corresponds to the N-H stretching vibration, which is often broadened due to hydrogen bonding in the solid state.

-

Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1550 cm⁻¹ region.

-

Halogen Stretching: The C-F and C-Cl stretching vibrations are anticipated in the fingerprint region of the spectrum, providing further evidence for the presence of these halogens.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₂ClFN₂O, with a monoisotopic mass of approximately 148.98 g/mol .

| m/z | Interpretation |

| 149/151 | [M]⁺˙ (Molecular ion peak) |

| 121/123 | [M - CO]⁺˙ |

| 114 | [M - Cl]⁺ |

| 86 | [M - CO - Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺˙ peak will be at m/z 149 (with ³⁵Cl) and the M+2 peak will be at m/z 151 (with ³⁷Cl) in an approximate 3:1 ratio, which is indicative of a single chlorine atom in the molecule.

-

Fragmentation Pattern: Electron impact (EI) ionization is expected to induce fragmentation. A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment ion at m/z 121/123. Loss of the chlorine radical would result in a fragment at m/z 114. Subsequent fragmentation could involve the loss of both CO and Cl, giving rise to a peak at m/z 86.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The predicted spectral data, grounded in established principles and comparison with analogous compounds, offers a reliable framework for researchers to identify and characterize this important synthetic intermediate. The detailed experimental protocols further serve as a practical guide to ensure the acquisition of high-quality, reproducible data. As a Senior Application Scientist, it is my assertion that a meticulous approach to spectroscopic characterization, as outlined in this guide, is fundamental to the integrity and advancement of chemical synthesis and drug discovery.

References

Core Topic: Tautomerism and Isomeric Forms of 2-Chloro-4-hydroxy-5-fluoropyrimidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the tautomeric and isomeric landscape of 2-Chloro-4-hydroxy-5-fluoropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances, the equilibrium dynamics between its tautomeric forms, and the advanced analytical techniques required for its characterization. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers a robust framework for understanding and manipulating this important chemical entity.

Introduction: The Dynamic Nature of Pyrimidines

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine. A key feature of substituted pyrimidines is their capacity to exist in different tautomeric forms—structural isomers that readily interconvert through the migration of a proton. This phenomenon is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, reactivity, and ultimately, its biological function.

The most common form of tautomerism in hydroxy-pyrimidines is the lactam-lactim (or keto-enol) equilibrium. While the "hydroxy" nomenclature suggests the enol form, the keto (or oxo) form is often the more stable and predominant species, particularly in solution. For this compound, understanding this equilibrium is critical for predicting its interactions in biological systems and for designing synthetic pathways.

Tautomeric and Isomeric Landscape

The primary tautomeric equilibrium for this compound involves the migration of a proton between the N3 nitrogen and the C4 oxygen.

-

Lactim (Enol) Form: 2-chloro-5-fluoropyrimidin-4-ol. This form contains a hydroxyl (-OH) group at the C4 position.

-

Lactam (Keto) Form: 2-chloro-5-fluoropyrimidin-4(3H)-one. This is the amide analogue, featuring a carbonyl (C=O) group at C4 and a proton on the N3 nitrogen.

Computational studies and experimental data on related pyrimidine derivatives consistently show that the lactam (keto) form is significantly more stable. The stability of the lactam tautomer is attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable resonance stabilization of the amide group.

Caption: Lactam-Lactim tautomeric equilibrium.

Beyond this primary equilibrium, one must also consider positional isomerism. A structural isomer would be 4-chloro-2-hydroxy-5-fluoropyrimidine. However, for the title compound, the most relevant isomeric considerations are the prototropic tautomers of the more stable lactam form, where the exocyclic proton can reside on either N1 or N3. For 2-chloro-5-fluoropyrimidin-4(3H)-one, the proton is established on N3.

Analytical Characterization: A Multi-faceted Approach

Determining the dominant tautomeric form and quantifying the equilibrium requires a combination of sophisticated analytical techniques and computational modeling. The choice of method is critical, as the equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive tool for studying tautomerism in solution. The chemical shifts of nuclei are exquisitely sensitive to their local electronic environment, which differs significantly between tautomers.

-

¹⁹F NMR: As a fluorinated pyrimidine, ¹⁹F NMR is a particularly valuable technique. The fluorine atom at the C5 position acts as a sensitive probe. Its chemical shift will vary depending on the electron distribution in the ring, which is distinct in the lactam and lactim forms.

-

¹H NMR: In the lactam form, a signal corresponding to the N-H proton will be observed (typically broad), whereas the lactim form would show a sharper O-H proton signal. The precise location of these signals is solvent-dependent.

-

¹³C NMR: The most direct evidence comes from the C4 resonance. The lactam form will exhibit a signal in the carbonyl region (~160-180 ppm), while the lactim form will show a C-O signal at a significantly different chemical shift.

X-Ray Crystallography

X-ray crystallography provides unambiguous structural data for the compound in its solid, crystalline state. This technique can definitively identify the tautomeric form present in the crystal lattice, including precise bond lengths and angles. It is crucial to recognize that the solid-state structure may not represent the major tautomer in solution, as crystal packing forces can stabilize a form that is less favorable in a solvated environment.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are indispensable for predicting the relative stabilities of tautomers. These calculations can provide the Gibbs free energy difference (ΔG) between tautomers, allowing for an estimation of their equilibrium populations.

Modern computational models can simulate different environments:

-

Gas Phase: Provides the intrinsic relative stability of the tautomers without external interactions.

-

Solvated State: Using continuum solvent models (like SM8 or PCM), the effect of solvent polarity on the tautomeric equilibrium can be accurately predicted. These models have shown that polar solvents tend to further stabilize the more polar lactam form.

Experimental and Computational Workflow

A robust investigation into the tautomerism of this compound integrates both experimental and computational methods.

Caption: Integrated workflow for tautomer analysis.

Protocol 1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Prepare parallel samples in solvents of varying polarity if required.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift and integration of any labile N-H or O-H protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A long relaxation delay (e.g., d1 = 5s) is recommended for accurate integration of quaternary carbons, including C4. Identify the key resonance for C4 to distinguish between a carbonyl or hydroxyl-bearing carbon.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Record the chemical shift of the fluorine signal. This serves as a key identifier for the dominant species in solution.

-

Data Analysis: Correlate the observed chemical shifts with predicted values from computational models or with data from known related structures to assign the dominant tautomer.

Protocol 2: Computational Stability Analysis

-

Structure Generation: Build 3D structures of both the lactam and lactim tautomers using molecular modeling software.

-

Method Selection: Choose a reliable DFT functional and basis set, such as B3LYP/6-31+G(d,p), which has been shown to be effective for these systems.

-

Gas-Phase Optimization: Perform full geometry optimization and frequency calculations for each tautomer in the gas phase. Confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Solvation Modeling: Re-run the optimization and frequency calculations using an implicit solvent model (e.g., PCM with water or DMSO parameters) to simulate solution conditions.

-

Energy Calculation: Extract the Gibbs free energies from the output files. Calculate the energy difference (ΔG = G_lactim - G_lactam) to determine the relative stability and predict the equilibrium constant (K_eq = e^(-ΔG/RT)).

Summary of Tautomer Characteristics

| Feature | 2-chloro-5-fluoropyrimidin-4(3H)-one (Lactam) | 2-chloro-5-fluoropyrimidin-4-ol (Lactim) |

| Functional Group | Carbonyl (C=O), Amide (N-H) | Hydroxyl (C-OH), Imine (C=N) |

| Predicted Stability | Predominant Form | Minor Form |

| ¹³C NMR (C4) | ~160-180 ppm | ~140-150 ppm (variable) |

| ¹H NMR (Labile H) | N-H signal (broad) | O-H signal (sharp) |

| Hydrogen Bonding | H-bond donor (N-H) & acceptor (C=O) | H-bond donor (O-H) & acceptor (N) |

| Dipole Moment | Higher | Lower |

Conclusion and Field Implications

For professionals in drug development, this structural certainty is paramount. The lactam form presents a distinct set of hydrogen bond donors and acceptors, which will govern its interaction with target enzymes or receptors. Synthetic strategies must also account for the reactivity of the lactam structure. Future research could explore how the tautomeric equilibrium is perturbed within the active site of a biological target, a phenomenon that could be critical for molecular recognition and activity.

An In-Depth Technical Guide to the Synthetic Utility and Biological Significance of 2-Chloro-4-hydroxy-5-fluoropyrimidine

Executive Summary: 2-Chloro-4-hydroxy-5-fluoropyrimidine is a halogenated pyrimidine derivative of significant interest within medicinal chemistry and drug development. While not primarily investigated for its own intrinsic biological activity, it serves as a crucial and highly versatile intermediate in the synthesis of a range of potent therapeutic agents. Its strategic placement of chloro, hydroxyl, and fluoro groups on the pyrimidine ring allows for selective chemical modifications, making it a cornerstone building block for complex active pharmaceutical ingredients (APIs). This guide elucidates the physicochemical properties, synthesis, and, most importantly, the synthetic applications of this compound, thereby highlighting its indirect but critical contribution to the biological activity of several key drug families, including antifungal and antineoplastic agents.

Introduction: The Prominence of Fluoropyrimidines in Medicine

Fluorinated pyrimidines represent a class of compounds with profound impact in pharmacology. The introduction of a fluorine atom, a bioisostere of a hydrogen atom or a hydroxyl group, can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity, often enhancing its therapeutic index. The most notable member of this class is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades. 5-fluoropyrimidine derivatives are recognized as broad-spectrum and highly efficient anti-metabolic drugs that exert inhibitory effects on various tumors.[1] The challenge with many of these potent agents lies in their narrow therapeutic window, where effective doses are close to toxic doses.[1] This has driven extensive research into creating derivatives and prodrugs to improve selectivity and minimize side effects, a field where intermediates like this compound are indispensable.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a defined chemical structure that dictates its reactivity and utility.[2][3]

| Property | Value | Source |

| Molecular Formula | C₄H₂ClFN₂O | [2][3] |

| Molar Mass | 148.52 g/mol | [2][3] |

| CAS Number | 155-12-4 | [3] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-ol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

Synthesis of this compound

The preparation of this compound is a critical process, enabling its availability for further synthetic transformations. A common and efficient method involves the acid-catalyzed hydrolysis of a more halogenated precursor.

Synthetic Workflow: Hydrolysis of 2,5-difluoro-4-chloropyrimidine

The synthesis typically starts from 2,5-difluoro-4-chloropyrimidine, which undergoes selective hydrolysis. The process leverages the differential reactivity of the halogen substituents on the pyrimidine ring.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on established laboratory procedures.[6][7]

Objective: To synthesize this compound via acid hydrolysis.

Materials:

-

2,5-difluoro-4-chloropyrimidine (0.1 mole)

-

37% Aqueous Hydrochloric Acid (30 ml)

-

20% Aqueous Ammonia

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

pH meter or pH strips

-

Buchner funnel and filter paper

Procedure:

-

Combine 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine and 30 ml of 37% aqueous hydrochloric acid in a round-bottom flask.[6]

-

Heat the mixture under reflux for 2 hours. The causality here is that the elevated temperature and strong acid environment facilitate the selective hydrolysis of the fluorine atom at the 2-position over the chlorine atom at the 4-position.

-

After cooling to room temperature, remove the volatile constituents using a rotary evaporator.[6]

-

Dissolve the resulting residue in 100 ml of water.[6]

-

Carefully render the solution weakly alkaline (pH 7.5) by the dropwise addition of 20% aqueous ammonia. This step neutralizes the excess acid and precipitates the product, which is less soluble at this pH.[6]

-

Concentrate the mixture again in vacuo to approximately 20% of its original volume to maximize product precipitation.[6]

-

Filter the resulting solid using a Buchner funnel, wash with a small amount of cold water, and dry thoroughly.

-

The expected yield of this compound is approximately 92%.[6]

Biological Activity: A Tale of Derivatives

The primary biological significance of this compound stems from its role as a precursor to potent therapeutic agents. Its structure is primed for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of biologically active molecules.

Antifungal Activity via 5-Fluorocytosine

A principal application of this compound is in the synthesis of 5-Fluorocytosine (Flucytosine), a vital antifungal drug.[7]

Caption: Synthesis of 5-Fluorocytosine and its subsequent mechanism of antifungal action.

Flucytosine itself has no intrinsic antifungal activity.[8] Its efficacy relies on its uptake by fungal cells and conversion by the fungal enzyme cytosine deaminase into the potent antimetabolite, 5-Fluorouracil (5-FU).[8] 5-FU then disrupts both RNA/protein synthesis and DNA synthesis by inhibiting thymidylate synthetase.[8] Crucially, mammalian cells lack cytosine deaminase, which provides a basis for the drug's selective toxicity against fungal pathogens.[8] Flucytosine is effective against Candida species, Cryptococcus neoformans, and agents of chromoblastomycosis.[8][9][10]

Anticancer Potential of Fluoropyrimidine Scaffolds

The 5-fluoropyrimidine core is synonymous with anticancer therapy. While this compound is not a frontline chemotherapeutic, its derivatives are extensively explored for antineoplastic properties. The introduction of a chlorine atom at the 2-position offers a reactive handle to synthesize novel derivatives that may overcome resistance mechanisms or improve the therapeutic profile compared to traditional fluoropyrimidines like 5-FU.[11][12]

Research into related chloro- and fluoro-substituted pyrimidines has shown that these modifications can lead to potent antiproliferative activity. For instance, certain thiazolo[4,5-d]pyrimidine derivatives containing a chlorine atom exhibit significant cytostatic and cytotoxic effects against various human cancer cell lines, including renal cancer, melanoma, and leukemia.[11] The mechanism often involves DNA intercalation or the inhibition of key cellular enzymes like topoisomerase.[13][14]

Methodologies for Biological Evaluation

To assess the potential biological activity of this compound or its novel derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Objective: To quantify the antifungal activity of a test compound.

Materials:

-

Test compound (e.g., this compound derivative) dissolved in DMSO.

-

Fungal isolates (e.g., Candida albicans ATCC 90028).

-

RPMI-1640 medium buffered with MOPS.

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Prepare a fungal inoculum suspension standardized to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Add the standardized fungal inoculum to each well containing the diluted compound. Include a positive control (fungi in medium, no drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours. The choice of a 48-hour incubation is critical, as 24-hour readings can be misleadingly optimistic for some yeast species.[9]

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Summary and Future Perspectives

This compound is a molecule of high strategic value in pharmaceutical synthesis. Its biological importance is expressed through the potent activities of the compounds derived from it. As an essential building block for the antifungal agent 5-Fluorocytosine and a versatile scaffold for the development of novel anticancer agents, its contribution to medicine is significant.

Future research should continue to leverage the unique reactivity of this intermediate. The development of novel synthetic routes to create diverse libraries of 5-fluoropyrimidine derivatives could yield new therapeutic candidates with improved efficacy, selectivity, and reduced toxicity. Exploring its use in synthesizing compounds targeting other biological pathways, such as antiviral or anti-inflammatory targets, also represents a promising avenue for drug discovery.[15][16]

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-5-fluoropyrimidin-4-ol | C4H2ClFN2O | CID 255394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Fluoropyrimidines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. In vitro activity of 5-fluorocytosine against Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapeutic activity of 5-fluorocytosine against a lethal Candida albicans infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of 5-fluorouracil-dichloroacetate mutual prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-4-hydroxy-5-fluoropyrimidine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Fluoropyrimidine

In the landscape of antimetabolite research, fluoropyrimidines stand as a cornerstone of cancer chemotherapy. While compounds like 5-fluorouracil (5-FU) are extensively characterized, the biological activities of many of its structural analogs remain to be fully elucidated. This guide focuses on 2-Chloro-4-hydroxy-5-fluoropyrimidine, a compound for which direct mechanistic studies are not yet prevalent in publicly accessible literature. Consequently, this document adopts a hypothesis-driven approach, postulating a mechanism of action based on the well-established principles of fluoropyrimidine pharmacology. Our objective is to provide a robust theoretical framework and a practical experimental roadmap for researchers seeking to investigate the biological effects of this specific molecule.

Section 1: The Fluoropyrimidine Paradigm: A Foundation for Mechanistic Hypothesis

The cytotoxic effects of fluoropyrimidines are contingent on their intracellular conversion to active metabolites that interfere with nucleic acid synthesis and function.[1][2] The parent compound, 5-FU, is a prodrug that undergoes a complex metabolic activation cascade.[3] Given the structural similarities, it is reasonable to hypothesize that this compound may act as a prodrug, undergoing intracellular transformations to exert its biological effects.

Hypothesized Metabolic Activation Pathway

The central hypothesis is that this compound is metabolized to key fluorinated pyrimidine derivatives, ultimately leading to the formation of fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). The presence of the chloro and hydroxyl groups at the 2 and 4 positions, respectively, suggests potential enzymatic or spontaneous conversion pathways that could lead to a 5-FU-like core structure.

Figure 1: Hypothesized metabolic activation pathway of this compound.

The Triad of Cytotoxicity: Postulated Mechanisms of Action

Following the metabolic activation hypothesis, the resulting active metabolites would induce cytotoxicity through three primary mechanisms, mirroring those of 5-FU.[4][5]

-

Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] The formation of a stable ternary complex between FdUMP, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate leads to the depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides and the inhibition of DNA replication and repair.[1]

-

Incorporation into RNA: The metabolite FUTP can be incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases. This incorporation can disrupt RNA processing, splicing, and stability, ultimately leading to aberrant protein synthesis and cellular dysfunction.[1]

-

Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases. The presence of fluorouracil in the DNA can compromise its integrity, leading to DNA strand breaks and triggering apoptosis.[2]

Section 2: An Experimental Blueprint for Mechanistic Validation

To test the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are proposed. These protocols are designed to be self-validating and provide a comprehensive assessment of the compound's biological activity.

Assessment of Metabolic Conversion

The initial and most critical step is to determine if this compound is converted to 5-FU or other active metabolites within a biological system.

Protocol 2.1.1: In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes

-

Objective: To assess the metabolic conversion of the test compound in a liver microsomal fraction.

-

Methodology:

-

Prepare a reaction mixture containing liver microsomes (human or other species of interest), NADPH regenerating system, and the test compound at various concentrations.

-

Incubate the mixture at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites, including 5-FU.

-

-

Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes responsible for the metabolism of many xenobiotics. This assay provides a first indication of the compound's metabolic fate.

Evaluation of Target Engagement: Thymidylate Synthase Inhibition

Protocol 2.2.1: Cell-Free Thymidylate Synthase Activity Assay

-

Objective: To determine the direct inhibitory effect of the test compound and its potential metabolites on thymidylate synthase activity.

-

Methodology:

-

Use a commercially available recombinant human thymidylate synthase enzyme.

-

Prepare a reaction buffer containing the enzyme, dUMP, and 5,10-methylenetetrahydrofolate.

-

Add the test compound or its synthesized putative metabolites at a range of concentrations.

-

Initiate the reaction and monitor the conversion of dUMP to dTMP over time using a spectrophotometric or HPLC-based method.

-

Calculate the IC50 value for the inhibition of thymidylate synthase.

-

-

Trustworthiness: This cell-free assay isolates the direct interaction between the compound and the enzyme, eliminating confounding factors from cellular uptake and metabolism.

Assessment of Nucleic Acid Incorporation

Protocol 2.3.1: Quantification of Fluoropyrimidine Incorporation into RNA and DNA

-

Objective: To measure the extent of incorporation of the fluoropyrimidine moiety into cellular RNA and DNA.

-

Methodology:

-

Treat cancer cell lines with the test compound for a defined period.

-

Isolate total RNA and genomic DNA from the treated cells using established protocols.

-

Hydrolyze the purified nucleic acids to their constituent nucleosides or bases.

-

Analyze the hydrolysates by LC-MS/MS to detect and quantify fluorinated nucleosides/bases.

-

Normalize the amount of incorporated fluoropyrimidine to the total amount of the corresponding natural nucleoside/base.

-

-

Authoritative Grounding: This method provides direct evidence of the compound's interference with nucleic acid integrity.

Cellular Phenotypic Assays

Protocol 2.4.1: Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

-

Calculate the GI50 (concentration causing 50% growth inhibition).

-

-

Causality: This assay provides a quantitative measure of the overall cytotoxic effect of the compound, which is the ultimate outcome of its mechanism of action.

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Section 3: Data Interpretation and Expected Outcomes

The collective data from the proposed experiments will provide a multi-faceted view of the compound's mechanism of action.

| Experiment | Parameter Measured | Favorable Outcome for 5-FU-like Mechanism |

| Liver Microsome Assay | Rate of parent compound depletion and formation of 5-FU. | Rapid metabolism of the parent compound with detectable levels of 5-FU. |

| Thymidylate Synthase Assay | IC50 of the parent compound and its metabolites. | Low nanomolar IC50 for the 5-FU metabolite against thymidylate synthase. |

| Nucleic Acid Incorporation | pmol of fluoropyrimidine per µg of RNA/DNA. | Dose-dependent increase in the incorporation of the fluoropyrimidine moiety into both RNA and DNA. |

| Cell Viability Assay | GI50 in various cancer cell lines. | Potent growth inhibition with GI50 values in the low micromolar to nanomolar range. |

Conclusion: A Path Forward for a Promising Analog

While the direct biological activity of this compound remains to be definitively characterized, its structural analogy to the highly successful fluoropyrimidine class of antimetabolites provides a strong rationale for its investigation. The hypothesized mechanism of action, centered on its metabolic conversion to active metabolites that disrupt DNA and RNA synthesis and function, offers a clear and testable framework for future research. The experimental protocols detailed in this guide provide a comprehensive and rigorous approach to validating this hypothesis. Should this compound prove to be a novel prodrug of 5-FU or possess a unique activity profile, it could represent a valuable addition to the arsenal of anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-fluoropyrimidin-4-ol | C4H2ClFN2O | CID 255394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Fluoropyrimidines and Thymidylate Synthetase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-Chloro-4-hydroxy-5-fluoropyrimidine derivatives

An In-Depth Technical Guide to the Therapeutic Landscape of 2-Chloro-4-hydroxy-5-fluoropyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Within this class, halogenated pyrimidines serve as exceptionally versatile scaffolds for drug discovery. This guide focuses on derivatives of this compound, a key synthetic intermediate whose strategic placement of chloro, fluoro, and hydroxyl groups provides a reactive template for generating diverse molecular entities. While the parent compound is not therapeutically active, its derivatives have been successfully developed and investigated as potent modulators of critical biological targets. This document provides a comprehensive overview of these targets, elucidating the mechanisms of action, presenting relevant experimental protocols, and exploring the therapeutic potential in oncology, virology, and other emerging areas. Our primary focus will be on the well-established anticancer applications stemming from the famous derivative, 5-Fluorouracil (5-FU), while also exploring newer targets like kinases and receptors that derivatives of this scaffold have been designed to inhibit.

The this compound Scaffold: A Privileged Synthetic Intermediate

This compound is a fluorinated pyrimidine building block valued not for its own biological activity, but for its synthetic utility.[1][2] The chemical architecture is primed for nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine and chlorine atoms, facilitates the displacement of the chlorine at the C2 position. This allows for the facile introduction of various amine, oxygen, or sulfur-containing moieties, enabling the construction of large and diverse compound libraries.[1] This reactivity is fundamental to its role in synthesizing active pharmaceutical ingredients (APIs).[1][3]

Primary Therapeutic Arena: Oncology

The most significant therapeutic applications of 5-fluoropyrimidine derivatives are in oncology. The foundational compound in this class is 5-Fluorouracil (5-FU), a drug that has been a mainstay in cancer treatment, particularly for colorectal cancer, for decades.[4][5] The derivatives of this compound often lead to compounds that share or build upon the mechanisms established by 5-FU.

Core Target: Thymidylate Synthase (TS)

The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[5][6]

Mechanism of Action: Upon administration, 5-FU is converted intracellularly into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4] FdUMP is the key metabolite responsible for TS inhibition. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6][7] FdUMP binds to the nucleotide-binding site of TS and forms a highly stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[4][6] This complex effectively blocks the normal substrate (dUMP) from accessing the active site, leading to a depletion of the dTMP pool. The resulting shortage of thymidine causes what is known as "thymineless death," particularly affecting rapidly proliferating cancer cells which have a high demand for DNA synthesis.[5]

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by the 5-FU metabolite FdUMP.

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of TS activity by a test compound. The assay measures the decrease in absorbance at 340 nm as the cofactor, 5,10-methylenetetrahydrofolate (CH2THF), is oxidized to dihydrofolate (DHF).

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 6.5 mM 2-mercaptoethanol.

- Enzyme Solution: Recombinant human Thymidylate Synthase diluted in assay buffer to a working concentration (e.g., 50 nM).

- Substrate/Cofactor Mix: Prepare a 2X solution in assay buffer containing 200 µM dUMP and 200 µM CH2THF.

- Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer.

2. Assay Procedure:

- Add 50 µL of the test compound dilutions (or vehicle control) to the wells of a 96-well UV-transparent plate.

- Add 25 µL of the diluted TS enzyme solution to each well.

- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

- Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor mix to each well.

- Immediately place the plate in a microplate spectrophotometer.

- Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at a constant temperature (e.g., 25°C).

3. Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

- Normalize the rates relative to the vehicle control (100% activity).

- Plot the percent inhibition versus the logarithm of the test compound concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality and Self-Validation: This assay directly measures the catalytic activity of the target enzyme. The inclusion of positive (a known TS inhibitor like FdUMP) and negative (vehicle) controls validates the assay's performance. The rate of cofactor oxidation is directly proportional to dTMP synthesis, ensuring the measured effect is linked to the intended biological process.

Dual Disruption: DNA and RNA Integrity

Beyond TS inhibition, 5-FU metabolites act as fraudulent nucleotides.[7]

-

RNA Disruption: Fluorouridine triphosphate (FUTP) is incorporated into various RNA species in place of uridine.[5] This incorporation disrupts RNA processing and function, including the maturation of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA), leading to widespread cellular dysfunction.[5][7]

-

DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA.[4] While cellular repair mechanisms attempt to excise this fraudulent base, the persistent dTMP depletion (due to TS inhibition) hinders effective repair, leading to DNA fragmentation and apoptosis.[7]

References

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-hydroxy-5-fluoropyrimidine stability and degradation profile

An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Chloro-4-hydroxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly halogenated pyrimidines and fluorouracil derivatives, to predict its stability under various stress conditions. By applying fundamental principles of organic chemistry and adhering to internationally recognized guidelines for stability testing, we present a robust framework for researchers to assess the chemical integrity of this molecule. This document outlines the inherent reactivity of the substituted pyrimidine ring, details step-by-step protocols for forced degradation studies, and proposes potential degradation pathways and products. The insights provided herein are intended to empower researchers in developing stable formulations and robust analytical methods.

Introduction: The Chemical Context of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine core, substituted with electron-withdrawing chloro and fluoro groups, as well as an electron-donating hydroxyl group, presents a unique electronic landscape that dictates its reactivity and stability. Understanding the interplay of these functional groups is paramount to predicting how the molecule will behave under various chemical and physical stresses encountered during synthesis, formulation, and storage. This guide provides a foundational understanding of these properties and a practical approach to their experimental investigation.

Predicted Chemical Reactivity and Stability Profile

The stability of this compound is governed by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the halogen substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common degradation pathway for chloropyrimidines.[1][2][3] The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, 2-chloro-5-fluoro-1H-pyrimidin-4-one, which can influence its reactivity and potential degradation pathways.

Key Predicted Reactivities:

-

Hydrolysis: The C2-Cl bond is predicted to be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,4-dihydroxy-5-fluoropyrimidine (5-fluorouracil). The rate of hydrolysis is expected to be pH-dependent.

-

Nucleophilic Substitution: The chloro group is a good leaving group and can be displaced by various nucleophiles. This is a critical consideration if the compound is in a formulation with other nucleophilic excipients.

-

Photodegradation: The pyrimidine ring, being aromatic, can absorb UV radiation. Similar to 5-fluorouracil, this can lead to photolytic reactions, potentially involving the 5,6-double bond.[4][5]

-

Oxidative Degradation: While the pyrimidine ring itself is relatively stable to oxidation, the overall molecule could be susceptible to strong oxidizing agents, potentially leading to ring-opening or modification of the substituents.[6]

-

Thermal Stability: Halogenated pyrimidines generally exhibit moderate to good thermal stability.[7] However, prolonged exposure to high temperatures could lead to decomposition, the nature of which would depend on the specific conditions.

Forced Degradation Studies: A Practical Framework

Forced degradation studies are essential for elucidating potential degradation pathways and for developing stability-indicating analytical methods.[8] The following protocols are designed as a comprehensive starting point for investigating the stability of this compound.

General Experimental Setup

-

Test Compound: this compound, solid.

-

Concentration: Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the stressor solution to a final concentration of approximately 100 µg/mL.

-

Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

-

Analytical Method: A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., determined by UV scan of the parent compound).

Hydrolytic Degradation

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

Protocol:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Oxidative Degradation

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Protocol:

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at ambient temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before analysis.

Photostability

Objective: To assess the impact of light exposure on the compound's stability, following ICH Q1B guidelines.[9][10][11][12]

Protocol:

-

Expose the solid compound and a solution (e.g., 100 µg/mL in water or acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period.

Thermal Degradation

Objective: To determine the stability of the compound under elevated temperature.

Protocol:

-

Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

Withdraw samples at appropriate time points.

-

Allow the samples to cool to room temperature before preparing solutions for analysis.

Predicted Degradation Pathways and Products

Based on the known chemistry of halogenated pyrimidines, the following degradation pathways are proposed.

Hydrolytic Pathway

The primary site of hydrolytic attack is expected to be the C2 position, leading to the displacement of the chloride ion.

Caption: Predicted hydrolytic degradation pathway.

Oxidative Pathway

Strong oxidation may lead to the opening of the pyrimidine ring. The degradation of pyrimidines can ultimately lead to smaller, water-soluble compounds.[13][14][15]

Caption: Potential oxidative degradation pathway.

Photolytic Pathway

UV irradiation could potentially lead to the formation of photoproducts through various mechanisms, including addition to the 5,6-double bond, similar to what is observed for 5-fluorouracil.[4][5]

Caption: A possible photolytic degradation pathway.

Summary of Predicted Stability and Degradation

The following table summarizes the predicted stability of this compound under various stress conditions.

| Stress Condition | Predicted Stability | Likely Degradation Products | Primary Degradation Pathway |

| Acidic Hydrolysis | Moderate | 5-Fluorouracil | Nucleophilic substitution of Cl by OH |

| Basic Hydrolysis | Low | 5-Fluorouracil and its salts | Nucleophilic substitution of Cl by OH |

| Neutral Hydrolysis | High | Minimal degradation | Slow hydrolysis |

| Oxidation | Moderate to Low | Ring-opened products | Ring cleavage |

| Photolysis | Moderate | Solvent adducts, other photoproducts | Photoaddition to the C5-C6 double bond |

| Thermal (Solid) | High | Decomposition products at very high temperatures | Thermal decomposition |

Conclusion and Recommendations

This technical guide provides a scientifically grounded prediction of the stability and degradation profile of this compound. The primary anticipated degradation pathway is the hydrolysis of the 2-chloro substituent to yield 5-fluorouracil, a reaction that is likely to be accelerated by acidic or basic conditions. The compound is also expected to exhibit some sensitivity to light and strong oxidizing agents.

It is strongly recommended that the experimental protocols outlined in this guide be performed to confirm these predictions and to fully characterize the degradation products. The development of a validated, stability-indicating analytical method is a critical first step in this process. The information generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any API synthesized from this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 14. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 15. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]

A Technical Guide to the Safe Handling of 2-Chloro-4-hydroxy-5-fluoropyrimidine

An In-depth Technical Guide Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Scope

2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS No. 155-12-4) is a halogenated pyrimidine derivative that serves as a valuable structural motif and intermediate in medicinal chemistry and drug development.[1] Its utility is rooted in the broader significance of fluoropyrimidines, a class of compounds foundational to the synthesis of numerous therapeutic agents, particularly in oncology.[2][3] The reactivity of the chloro and fluoro substituents, coupled with the pyrimidine core, makes it a versatile building block for creating complex molecular architectures.[4][5]

However, as is common with many specialized research chemicals, comprehensive, publicly available toxicological data for this compound is scarce. This guide addresses this critical information gap. Our core directive is to establish a robust safety framework by extrapolating data from well-characterized, structurally analogous compounds, such as 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0) and 2,4-dichloro-5-fluoropyrimidine (CAS No. 2927-71-1). This proactive, risk-averse approach is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes. We will operate under the principle that any compound with limited toxicological information should be handled as potentially hazardous.[6]

This document provides a holistic operational plan, moving beyond a simple checklist to explain the scientific rationale behind each safety protocol, thereby empowering researchers to make informed decisions.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is predicated on understanding the compound's intrinsic chemical properties and potential reactivity. Based on data from its closest analogs, a clear hazard profile emerges.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classifications for closely related pyrimidines provide a reliable baseline for risk assessment.[7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8] Ingestion can lead to gastrointestinal irritation and potential systemic toxicity.[9][10]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and damage.[7][11] Direct contact can cause chemical burns and significant tissue damage.

-

Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[9][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11][12] Inhalation of dust or aerosols can irritate the respiratory tract.

Physicochemical and Reactivity Profile

Understanding the compound's physical state and reactivity is fundamental to mitigating risk. The data below is aggregated from the subject compound and its key analogs.

| Property | Value / Information | Implication for Safe Handling |

| Molecular Formula | C₄H₂ClFN₂O[13] | Indicates the presence of Carbon, Hydrogen, Chlorine, Fluorine, Nitrogen, and Oxygen. |

| Molecular Weight | 148.52 g/mol [1][13] | Relevant for stoichiometric calculations in experimental design. |

| Appearance | Likely a white to off-white crystalline solid.[14] | As a solid, it poses a risk of aerosolization and dust formation during handling.[15][16] |

| Stability | Stable under normal, recommended storage conditions.[9][11] | Avoids spontaneous decomposition but does not preclude hazardous reactions. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[9][11] | Co-storage and mixing with these materials must be strictly avoided to prevent exothermic or violent reactions. |

| Hazardous Decomposition | Combustion produces toxic gases: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF), and Hydrogen chloride (HCl).[8][9][11] | In case of fire, the primary hazard is not just the flame but the highly toxic and corrosive gases released.[8] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10][16] This is non-negotiable, as it is the primary defense against inhaling hazardous dust or vapors.[17]

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain fine powders and prevent contamination of sensitive equipment.[16]

-

Safety Showers & Eyewash Stations: These must be readily accessible and located close to the workstation.[10][18] Their location and functionality should be verified before commencing work.

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Work Areas: Clearly define an area for working with this compound to prevent cross-contamination of the general lab space.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required before work begins. This SOP should be read and understood by all personnel involved.

-

Good Housekeeping: Maintain a clean and uncluttered workspace.[19] Decontaminate surfaces with an appropriate solvent and then soap and water after each use.[6] All spills must be cleaned immediately.[19]

-

Hygiene Practices: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[20] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[16][19]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.

| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing & Solution Prep | Chemical splash goggles with side shields.[16] | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[15][16] | Laboratory coat.[16] | NIOSH-approved respirator if dust is generated or ventilation is inadequate.[21] |

| Chemical Reactions & Transfers | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves (e.g., nitrile rubber). Consider double-gloving for extended operations.[6] | Flame-resistant laboratory coat. | Required if there is any risk of aerosol generation outside of a fume hood. Use a respirator with ABEK-type cartridges. |

| Handling Solid Compound | Chemical splash goggles.[21] | Chemical-resistant gloves.[21] | Laboratory coat or chemical apron.[21] | A NIOSH/MSHA approved air-purifying dust or mist respirator is recommended.[21] |

Standard Operating Protocols

Adherence to validated protocols is essential for ensuring both safety and experimental reproducibility. The following workflows should be adapted into lab-specific SOPs.

Caption: A logical workflow minimizes risk at each stage of an experiment.

Protocol: Weighing and Preparing Solutions

-

Preparation: Confirm the chemical fume hood is operational. Clear the work area of all unnecessary items. Assemble all necessary equipment (spatulas, weigh paper, glassware) and have spill containment materials ready.[16]

-

Don PPE: Put on all required PPE as specified in the table above.

-

Weighing: Perform all weighing operations inside the fume hood or a ventilated enclosure.[16] Use anti-static techniques if the powder is fine. Tare a suitable container and carefully transfer the desired amount of solid. Avoid creating dust clouds.

-